(S)-(-)-1-Phenyl-1-propanol

Catalog No.
S1896901
CAS No.
613-87-6
M.F
C9H12O
M. Wt
136.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-1-Phenyl-1-propanol

CAS Number

613-87-6

Product Name

(S)-(-)-1-Phenyl-1-propanol

IUPAC Name

(1S)-1-phenylpropan-1-ol

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3/t9-/m0/s1

InChI Key

DYUQAZSOFZSPHD-VIFPVBQESA-N

SMILES

CCC(C1=CC=CC=C1)O

Canonical SMILES

CCC(C1=CC=CC=C1)O

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)O
  • Origin: (S)-(-)-1-Phenyl-1-propanol can be found naturally in some plants or produced synthetically in laboratories [].
  • Significance: This compound is a valuable chiral building block used in the synthesis of various pharmaceuticals and other complex molecules [].

Molecular Structure Analysis

(S)-(-)-1-Phenyl-1-propanol has the following key features in its structure:

  • A phenyl ring (a six-carbon ring with alternating single and double bonds) attached to a one-carbon chain.
  • A primary alcohol group (-CH2OH) bonded to the same carbon as the phenyl ring.
  • The (S) configuration refers to the specific spatial arrangement of its atoms around the chiral center (the carbon bonded to the phenyl ring, hydroxyl group, and a hydrogen atom). []

Chemical Reactions Analysis

  • Oxidation: (S)-(-)-1-Phenyl-1-propanol can be oxidized to form (S)-(-)-1-phenylethanal (commonly known as phenylacetaldehyde), a fragrant compound used in perfumes and flavors [].

(S)-(-)-1-Phenyl-1-propanol) + O2 -> (S)-(-)-1-Phenylethanal + H2O []


Physical And Chemical Properties Analysis

  • Melting point: 22-24 °C []
  • Boiling point: 94-95 °C at 10 mmHg (low pressure) []
  • Solubility: Soluble in organic solvents like ethanol, ether, and chloroform []
  • Density: 0.992 g/mL at 25 °C []

(S)-(-)-1-Phenyl-1-propanol itself likely doesn't have a significant biological mechanism of action. However, as mentioned earlier, it serves as a building block for various other molecules with diverse mechanisms in biological systems [].

Chiral Synthons

(S)-(-)-1-Phenyl-1-propanol serves as a crucial chiral synthon in organic synthesis. A chiral synthon is a building block molecule used to introduce a specific chirality into a target molecule. Due to its readily available hydroxyl group, (S)-(-)-1-Phenyl-1-propanol can be derivatized into various functional groups, allowing researchers to incorporate the desired chirality into complex molecules. For instance, it can be converted into aldehydes, ketones, esters, or amines, all while retaining its defined chirality. This property makes it a versatile tool for synthesizing enantiopure pharmaceuticals, agrochemicals, and other chiral compounds [1].

Here are some examples of research articles utilizing (S)-(-)-1-Phenyl-1-propanol as a chiral synthon:

  • Enantioselective synthesis of β-hydroxy-α-amino acids using (S)-(-)-1-Phenyl-1-propanol as a chiral starting material
  • Application of (S)-(-)-1-Phenyl-1-propanol in the synthesis of chiral cyclopropane derivatives

Ligand in Asymmetric Catalysis

(S)-(-)-1-Phenyl-1-propanol can also function as a ligand in asymmetric catalysis. Ligands are molecules that bind to a catalyst and influence its reactivity and selectivity. The chirality of (S)-(-)-1-Phenyl-1-propanol allows it to interact differently with different enantiomers of a substrate molecule, leading to the preferential formation of a desired enantiomer in the reaction. This makes it a valuable tool for researchers developing new methods for asymmetric synthesis [2].

Here are some research articles exploring the use of (S)-(-)-1-Phenyl-1-propanol as a ligand in asymmetric catalysis:

  • Development of novel asymmetric catalysts using (S)-(-)-1-Phenyl-1-propanol as a chiral ligand
  • Asymmetric transfer hydrogenation reactions catalyzed by complexes containing (S)-(-)-1-Phenyl-1-propanol ligands

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16
Ji et al. Abiotic reduction of ketones with silanes catalysed by carbonic anhydrase through an enzymatic zinc hydride. Nature Chemistry, DOI: 10.1038/s41557-020-00633-7, published online 18 February 2021

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